Ethyl 4-(2-fluorophenyl)pyrrolidine-3-carboxylate
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Overview
Description
Ethyl 4-(2-fluorophenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The presence of the fluorophenyl group in this compound enhances its pharmacological properties, making it a valuable scaffold for drug discovery and development .
Preparation Methods
The synthesis of Ethyl 4-(2-fluorophenyl)pyrrolidine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzaldehyde and ethyl pyrrolidine-3-carboxylate.
Condensation Reaction: The 2-fluorobenzaldehyde undergoes a condensation reaction with ethyl pyrrolidine-3-carboxylate in the presence of a suitable catalyst, such as piperidine, to form the desired product.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity .
Chemical Reactions Analysis
Ethyl 4-(2-fluorophenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux . Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrolidine derivatives .
Scientific Research Applications
Ethyl 4-(2-fluorophenyl)pyrrolidine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-(2-fluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to target proteins, leading to modulation of their activity . The pyrrolidine ring contributes to the compound’s stereochemistry, affecting its interaction with enantioselective proteins . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Ethyl 4-(2-fluorophenyl)pyrrolidine-3-carboxylate can be compared with other similar compounds, such as:
Pyrrolidine-2-one: Another pyrrolidine derivative with different biological activities.
Pyrrolidine-2,5-diones: Compounds with a similar core structure but different substituents, leading to varied pharmacological properties.
Prolinol: A pyrrolidine derivative with distinct stereochemistry and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique pharmacological properties and makes it a valuable scaffold for drug discovery .
Properties
IUPAC Name |
ethyl 4-(2-fluorophenyl)pyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-2-17-13(16)11-8-15-7-10(11)9-5-3-4-6-12(9)14/h3-6,10-11,15H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYHBABYDYDRGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC1C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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